molecular formula C22H17ClN2O4 B11990901 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 302910-15-2

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Cat. No.: B11990901
CAS No.: 302910-15-2
M. Wt: 408.8 g/mol
InChI Key: UDPRKYIOKPJGLY-ZVHZXABRSA-N
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Preparation Methods

The synthesis of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves multiple steps, starting with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. The final step involves the esterification of the carbohydrazonoyl derivative with 2-methoxyphenyl benzoate under specific reaction conditions

Chemical Reactions Analysis

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

CAS No.

302910-15-2

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-20-13-15(14-24-25-21(26)16-8-10-18(23)11-9-16)7-12-19(20)29-22(27)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

UDPRKYIOKPJGLY-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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